4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)-
Description
7-Chloro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with a chlorine atom at position 7, a methyl group at position 2, and a 2-methylphenyl group at position 2. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antifungal, anti-inflammatory, and anticonvulsant properties . Structural modifications at positions 2, 3, and 7 influence physicochemical properties, stability, and bioactivity, making comparative studies critical for drug development.
Properties
CAS No. |
894-49-5 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
7-chloro-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,1-2H3 |
InChI Key |
IHBJTADWNIJVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated at the 7th position.
Cyclization: The chlorinated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Substitution: The 2-methyl group is introduced via alkylation, and the 2-methylphenyl group is attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Chlorination: Large-scale chlorination of the aniline derivative using chlorine gas or a chlorinating agent.
Automated Cyclization: Use of automated reactors to carry out the cyclization step under controlled conditions.
Efficient Substitution: Employing high-yield alkylation and acylation techniques to introduce the methyl and 2-methylphenyl groups.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-chloro group undergoes nucleophilic substitution under basic or acidic conditions. Common reagents include amines, alkoxides, or thiols. For example:
-
Reaction with primary amines (e.g., methylamine) replaces the chlorine atom at position 7, yielding 7-alkylamino derivatives.
-
Treatment with sodium methoxide in ethanol produces the 7-methoxy analog.
Key Data:
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methylamine | Ethanol, 80°C, 6 hrs | 7-Methylamino-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | 72% | |
| Sodium methoxide | DMF, 120°C, 3 hrs | 7-Methoxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | 65% |
Oxidation and Reduction
The methyl group at position 2 can be oxidized to a carboxylic acid using strong oxidizing agents:
-
KMnO₄ in acidic medium converts the 2-methyl group to a carboxyl group, forming 2-carboxy-7-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.
-
Reduction of the carbonyl group (C=O) at position 4 with NaBH₄ is not typically observed due to resonance stabilization of the quinazolinone ring.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles. For instance:
-
Reaction with hydrazine under reflux forms pyrazolo[1,5-a]quinazolinone derivatives.
-
Acid-promoted cyclocondensation with aldehydes generates dihydroquinazolinones, as demonstrated in metal-free synthetic routes .
Mechanistic Insight:
Cyclization often involves activation of the carbonyl group by protonation or coordination, followed by nucleophilic attack and ring closure .
Cross-Coupling Reactions
The 7-chloro group enables palladium-catalyzed coupling reactions:
-
Suzuki coupling with arylboronic acids introduces aryl groups at position 7.
-
Buchwald-Hartwig amination facilitates C–N bond formation with secondary amines.
Example:
| Coupling Type | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | 7-Aryl-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | 58–75% |
Quaternization and Salt Formation
The nitrogen at position 3 can be quaternized with alkyl halides:
Application:
Quaternized derivatives show enhanced antimicrobial activity due to increased cationic character .
Reaction Conditions and Optimization
Optimal conditions vary by reaction type:
| Reaction | Solvent | Temperature (°C) | Time (hrs) | Catalyst/Reagent |
|---|---|---|---|---|
| Nucleophilic Substitution | Ethanol/DMF | 80–120 | 3–6 | Base (NaOH, NaOMe) |
| Suzuki Coupling | DMF/H₂O | 100 | 12 | Pd(PPh₃)₄ |
| Cyclization | Toluene | 70 | 5 | HCl (cat.) |
Mechanistic Studies
-
DFT calculations suggest that electron-withdrawing groups (e.g., Cl at position 7) increase electrophilicity at the C-2 and C-7 positions, facilitating substitution.
-
Kinetic studies indicate that cyclization reactions proceed via a two-step mechanism: initial protonation followed by rate-determining ring closure .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₆H₁₃ClN₂O
- Molecular Weight : 284.74 g/mol
- CAS Number : 894-49-5
The compound features a quinazolinone core, known for its biological activity. The presence of chlorine and methyl groups contributes to its unique properties, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 4(3H)-quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)-. Research indicates that these compounds exhibit activity against various cancer cell lines:
- In Vitro Studies : The compound has shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 10.58 to 31.85 µM/L, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
Quinazolinones have been investigated for their antimicrobial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound has been shown to synergize with existing antibiotics, enhancing their efficacy against resistant bacteria by binding to penicillin-binding proteins .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives. Modifications at various positions on the quinazolinone ring can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Chlorine at C7 | Increases potency against cancer cells |
| Methyl group at C2 | Enhances solubility and bioavailability |
| Substituents on phenyl ring | Alters interaction with biological targets |
Case Studies
- Antitumor Activity Evaluation : A study synthesized multiple derivatives of quinazolinones and evaluated their anticancer effects using HepG2 and MCF-7 cell lines. Compounds with specific substitutions exhibited enhanced activity compared to standard treatments .
- Synergistic Effects Against MRSA : Another investigation demonstrated that certain quinazolinone derivatives could enhance the effectiveness of piperacillin-tazobactam against MRSA infections in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular pathways related to DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the substituent patterns of the target compound with analogous derivatives:
Key Observations :
- Position 7 (Chlorine) : The 7-Cl substitution is common in antifungal agents (e.g., UR-9825), where it enhances activity against filamentous fungi .
- Position 3: Bulky substituents like 2-methylphenyl or heterocycles (thiazole, pyridine) influence steric effects and binding affinity.
- Position 2 : Methyl groups (target compound) vs. phenyl () affect lipophilicity. Phenyl substituents increase molecular weight but may reduce solubility .
Physicochemical Properties
Comparative physicochemical data are summarized below:
*Calculated based on molecular formula C₁₅H₁₁ClN₂O₂.
Key Observations :
- Density : Similar densities (~1.33–1.38 g/cm³) suggest comparable packing efficiencies in crystalline forms.
- pKa : The target compound and 6-chloro analog () share a pKa of ~7.27, indicating similar protonation behavior under physiological conditions. In contrast, the thiazolyl derivative () has a lower pKa (3.30), likely due to electron-deficient heterocycles .
Biological Activity
4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- is noted for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Chemical Name: 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)-
- CAS Number: 340-56-7
- Molecular Formula: C16H14ClN2O
- Molecular Weight: 284.74 g/mol
- Melting Point: 255-265 °C .
The biological activity of quinazolinones is often attributed to their ability to interact with various molecular targets, including:
- Tyrosine Kinase Inhibition: Quinazolinones can inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis in various cancers, including breast and prostate cancer .
- Antimicrobial Activity: Certain derivatives exhibit significant antibacterial and antifungal properties. They have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating their potential as novel antimicrobial agents .
- Cytotoxic Effects: Research indicates that this compound can induce cytotoxicity in cancer cell lines (e.g., PC3, MCF-7), with IC50 values demonstrating its potency against these cells .
Biological Activity Overview
The following table summarizes the biological activities associated with 4(3H)-Quinazolinone derivatives:
Case Studies
-
Cytotoxicity Against Cancer Cell Lines:
A study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines. The compound demonstrated potent activity against PC3 (prostate cancer) and MCF-7 (breast cancer) cells, highlighting its potential as an anticancer agent . -
Antimicrobial Efficacy:
In vitro studies showed that 4(3H)-Quinazolinone derivatives possess notable antibacterial effects against clinically relevant strains of bacteria. These findings suggest that modifications to the quinazolinone structure can enhance antimicrobial potency . -
Mechanistic Insights:
Further research into the mechanism of action revealed that these compounds could disrupt critical signaling pathways in cancer cells, leading to apoptosis. This was particularly evident in studies involving EGFR inhibition, where treated cells exhibited decreased proliferation rates .
Q & A
Q. What green chemistry principles apply to scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
